molecular formula C23H21FN2O4 B246886 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B246886
M. Wt: 408.4 g/mol
InChI Key: ZHOSXXXUAUNEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as ALKS 4230, is a novel immunotherapy drug candidate that is currently in clinical trials. It is being developed by Alkermes, a biopharmaceutical company that focuses on developing treatments for central nervous system disorders, addiction, and cancer.

Mechanism of Action

4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 binds to and activates the interleukin-2 (IL-2) receptor complex, which is expressed on the surface of NK and CD8+ T cells. This results in the activation and expansion of these cells, which can then target and kill cancer cells. 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has been shown to have a more targeted and selective mechanism of action compared to traditional IL-2 therapy, which can cause severe side effects due to its non-specific activation of the immune system.
Biochemical and Physiological Effects
4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has been shown to increase the number and activity of NK and CD8+ T cells in preclinical studies. It also promotes the production of cytokines, which are important signaling molecules that regulate the immune response. 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in lab experiments include its high purity, specificity, and potency. It can be used to study the effects of NK and CD8+ T cell activation on cancer cells in vitro and in vivo. However, the limitations of using 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in lab experiments include the need for specialized equipment and expertise to handle and administer the drug, as well as the cost and availability of the drug.

Future Directions

There are several future directions for the development and application of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230. These include:
1. Clinical trials: Alkermes is currently conducting clinical trials to evaluate the safety and efficacy of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 in patients with various types of cancer. The results of these trials will provide important information on the potential clinical applications of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230.
2. Combination therapies: 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 may be used in combination with other immunotherapy drugs or traditional chemotherapy to enhance the anti-tumor effects and reduce the toxicity of these treatments.
3. Biomarker identification: The identification of biomarkers that predict the response to 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 treatment may help to select patients who are most likely to benefit from the drug.
4. Alternative delivery methods: Alkermes is exploring alternative delivery methods for 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230, such as subcutaneous injection or sustained-release formulations, to improve the convenience and patient compliance of the treatment.
Conclusion
4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 is a promising immunotherapy drug candidate that has shown potential for the treatment of various types of cancer. Its selective mechanism of action and favorable safety profile make it an attractive alternative to traditional IL-2 therapy. Further research is needed to evaluate the clinical efficacy of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 and to identify the optimal patient population and treatment regimen.

Synthesis Methods

The synthesis of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 involves several steps, including the reaction of 4-fluoroaniline with 5-methoxyindole-3-carboxaldehyde to form an intermediate, which is then reacted with 3-hydroxy-2-cyclohexen-1-one in the presence of a base to form the final product. The synthesis process has been optimized to produce high yields of pure 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230.

Scientific Research Applications

4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one 4230 has shown promising results in preclinical studies as an immunotherapy drug candidate for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and non-small cell lung cancer. It works by activating and expanding natural killer (NK) and CD8+ T cells, which are important components of the immune system that can recognize and kill cancer cells.

properties

Molecular Formula

C23H21FN2O4

Molecular Weight

408.4 g/mol

IUPAC Name

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one

InChI

InChI=1S/C23H21FN2O4/c1-13(27)20-21(14-3-5-16(24)6-4-14)26(23(29)22(20)28)10-9-15-12-25-19-8-7-17(30-2)11-18(15)19/h3-8,11-12,21,25,28H,9-10H2,1-2H3

InChI Key

ZHOSXXXUAUNEII-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCC3=CNC4=C3C=C(C=C4)OC)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCC3=CNC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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